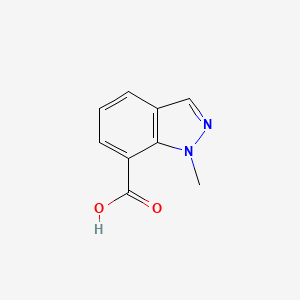

1-Methylindazole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWKGIDYINRPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C(=O)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281760 | |

| Record name | 1-Methyl-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221288-23-8 | |

| Record name | 1-Methyl-1H-indazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221288-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism of 1-Methylindazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methylindazole-7-carboxylic Acid

This compound is a crucial heterocyclic building block in medicinal chemistry. The indazole scaffold itself is recognized as a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds known for their anti-inflammatory, anti-tumor, and analgesic properties. The specific substitution pattern of a methyl group at the N-1 position and a carboxylic acid at the C-7 position creates a unique molecule with significant potential for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic pathways and underlying mechanistic principles for the preparation of this important molecule.

I. Synthetic Strategy Overview: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two key stages:

-

Construction of the Indazole Core: The initial phase focuses on the formation of the bicyclic indazole ring system with a carboxylic acid moiety at the 7-position, yielding the key intermediate, 1H-indazole-7-carboxylic acid.

-

Regioselective N-Methylation: The second stage involves the selective introduction of a methyl group onto the N-1 position of the indazole ring. This step is critical and requires careful consideration of reaction conditions to control the regioselectivity between the N-1 and N-2 positions.

This guide will delve into the mechanistic details and practical considerations of each of these stages.

II. Stage 1: Synthesis of the Precursor, 1H-Indazole-7-carboxylic Acid

A common and effective method for the synthesis of 1H-indazole-7-carboxylic acid begins with a substituted aniline derivative, methyl 2-amino-3-methylbenzoate. The overall transformation involves an intramolecular cyclization via diazotization.

Mechanism of Indazole Ring Formation

The synthesis proceeds through the following key mechanistic steps:

-

N-Acetylation: The synthesis begins with the protection of the amino group of methyl 2-amino-3-methylbenzoate via acetylation with acetic anhydride. This step prevents unwanted side reactions during the subsequent diazotization.

-

Diazotization: The N-acetylated intermediate is then treated with a nitrosating agent, such as isoamyl nitrite, in the presence of an acid. This generates a diazonium salt intermediate.

-

Intramolecular Cyclization: The in-situ generated diazonium salt undergoes an intramolecular cyclization, where the nucleophilic carbon of the benzene ring attacks the terminal nitrogen of the diazonium group. This ring-closing reaction forms the indazole core.

-

Hydrolysis: The final step in this stage is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved by treating the methyl 1H-indazole-7-carboxylate with a base, such as potassium hydroxide, followed by acidification.[1]

Experimental Protocol: Synthesis of 1H-Indazole-7-carboxylic Acid

The following protocol is a representative example for the synthesis of the 1H-indazole-7-carboxylic acid precursor:

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate

-

To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as chloroform, slowly add acetic anhydride (2.3 equivalents) while maintaining the temperature below 40°C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Sequentially add potassium acetate (0.3 equivalents) and isoamyl nitrite (2.2 equivalents).

-

Heat the reaction mixture to reflux for 24 hours.

-

After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

To the residue, add methanol and 6N hydrochloric acid and stir at room temperature for 18 hours to remove the acetyl group.

-

Remove the volatile components under reduced pressure and triturate the residue with ethyl acetate to afford methyl 1H-indazole-7-carboxylate hydrochloride as a solid.[2]

Step 2: Hydrolysis to 1H-Indazole-7-carboxylic Acid

-

Dissolve methyl 1H-indazole-7-carboxylate (1 equivalent) in methanol at 0°C.

-

Add a 29% aqueous solution of potassium hydroxide.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Adjust the pH of the solution to 5.5 with concentrated hydrochloric acid.

-

Remove the volatile solvent under reduced pressure.

-

The resulting residue can be further purified by extraction to yield 1H-indazole-7-carboxylic acid.[1]

III. Stage 2: Regioselective N-1 Methylation

The N-methylation of 1H-indazole-7-carboxylic acid (or its corresponding ester) is a pivotal step that dictates the final product. The indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), and direct alkylation can lead to a mixture of N-1 and N-2 methylated isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituent at the 7-position.

Mechanistic Considerations for Regioselectivity

The outcome of the N-methylation is governed by a delicate interplay of electronic and steric factors, as well as the potential for chelation control.

-

Electronic Effects: The electron-withdrawing nature of the carboxylic acid or ester group at the C-7 position influences the electron density at the N-1 and N-2 positions, which in turn affects their nucleophilicity.

-

Steric Hindrance: The proximity of the C-7 substituent to the N-1 position can sterically hinder the approach of the methylating agent to the N-1 nitrogen, potentially favoring methylation at the less hindered N-2 position.

-

Chelation Control: The choice of base can play a crucial role in directing the regioselectivity. For instance, the use of cesium carbonate is believed to promote N-1 alkylation through a chelation mechanism, where the cesium cation coordinates with the carbonyl oxygen of the C-7 ester and the N-2 nitrogen, thereby directing the electrophile to the N-1 position. In contrast, the use of sodium hydride in a non-coordinating solvent like THF has been shown to favor N-2 alkylation for 7-carbomethoxy-substituted indazoles.[3][4][5]

The following diagram illustrates the competing pathways for the N-methylation of methyl 1H-indazole-7-carboxylate:

Caption: Competing pathways in the N-methylation of methyl 1H-indazole-7-carboxylate.

Experimental Protocol: N-1 Methylation of Methyl 1H-indazole-7-carboxylate

Based on established principles for regioselective N-1 alkylation of substituted indazoles, the following protocol is proposed for the synthesis of 1-methyl-1H-indazole-7-carboxylic acid methyl ester.

-

To a solution of methyl 1H-indazole-7-carboxylate (1 equivalent) in a suitable solvent such as dioxane, add cesium carbonate (2 equivalents).

-

Add the methylating agent, such as methyl iodide or dimethyl sulfate (1.5 equivalents).

-

Heat the reaction mixture to 90°C and stir for 2 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired N-1 methylated product.[4]

The resulting methyl 1-methyl-1H-indazole-7-carboxylate can then be hydrolyzed to the final product, this compound, using the hydrolysis procedure described in Stage 1.

IV. Data Presentation and Characterization

For a self-validating protocol, characterization of the final product is essential.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 1221288-23-8 |

| ¹H NMR | Spectral data available from chemical suppliers.[1] |

| ¹³C NMR | Spectral data available from chemical suppliers.[1] |

| Mass Spectrometry | Spectral data available from chemical suppliers.[1] |

| Infrared (IR) | Spectral data available from chemical suppliers.[1] |

V. Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the final N-methylation step to ensure the desired N-1 regioselectivity. By understanding the underlying mechanistic principles, researchers can effectively navigate the synthetic challenges and access this valuable building block for the development of novel pharmaceuticals. The choice of a suitable base, such as cesium carbonate, is critical for directing the methylation to the N-1 position, likely through a chelation-controlled mechanism. This guide provides a solid foundation for the rational design and execution of the synthesis of this compound.

VI. References

-

Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Google Patents. (2005). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

-

ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

-

National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Google Patents. (2009). WO 2009/144554 A1.

-

Google Patents. (1975). Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof.

-

National Institutes of Health. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

ResearchGate. (2015). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

-

ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

-

ResearchGate. (2021). Regioselective N‐methylation of functionalized benzimidazoles on a.... [Link]

-

Semantic Scholar. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

-

PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (2023). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. [Link]

Sources

- 1. 1-Methyl-1H-indazole-7-carboxylic acid(1221288-23-8) 1H NMR spectrum [chemicalbook.com]

- 2. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. research.ucc.ie [research.ucc.ie]

Introduction: The Strategic Value of the Indazole Scaffold

An In-depth Technical Guide to the Chemical Properties of 1-Methylindazole-7-carboxylic Acid

This guide provides a comprehensive technical overview of 1-methyl-1H-indazole-7-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will move beyond a simple recitation of facts to explore the causality behind its properties, offering field-proven insights into its synthesis, characterization, and potential applications.

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] When combined with a carboxylic acid moiety—a crucial pharmacophore known for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets—the resulting molecule becomes a highly versatile platform for drug design.[1][2][3] this compound is one such molecule, strategically designed to leverage the benefits of both structural components. This guide will delineate its core chemical properties, providing a foundational understanding for its effective use in research and development.

Core Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 1221288-23-8 | [1][4][5] |

| Molecular Formula | C₉H₈N₂O₂ | [5] |

| Molecular Weight | 176.18 g/mol | [5] |

| Appearance | Yellow to off-white solid/crystalline powder. | [4][6] |

| pKa (Predicted) | 3.75 ± 0.10 | [4] |

| Solubility | Inferred from analogs: Insoluble in water; soluble in methanol and DMSO. | [6][7] |

| Melting Point | Not explicitly reported. Analogs such as 1H-indazole-7-carboxylic acid and 1-methylindazole-3-carboxylic acid exhibit high melting points (>218°C), often with decomposition, a behavior expected for this compound. | [6][7] |

The predicted pKa is typical for an aromatic carboxylic acid, indicating it will be deprotonated to its carboxylate form at physiological pH. This is a critical feature for its function as a pharmacophore, enabling ionic interactions with cationic residues (e.g., lysine, arginine) in protein binding sites.[1]

Spectroscopic Characterization: A Validating Fingerprint

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, providing a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most direct method for confirming the structure and purity. Based on data from closely related analogs[6][8], the following peaks are predicted (in DMSO-d₆):

-

~13.0 ppm (singlet, 1H): A very broad signal characteristic of the acidic carboxylic acid proton. Its chemical shift is sensitive to concentration and solvent.[9][10]

-

~8.1-7.9 ppm (multiplets, 2H): Aromatic protons adjacent to the electron-withdrawing carboxylic acid group and the pyrazole ring nitrogen.

-

~7.2 ppm (multiplet, 1H): The remaining aromatic proton.

-

~4.1 ppm (singlet, 3H): The key signal confirming the N1-methylation, clearly distinguishing it from the N2-isomer.

-

-

¹³C NMR: The carbon spectrum complements the ¹H data:

-

~167 ppm: The carbonyl carbon of the carboxylic acid, consistent with values for aromatic acids.[10]

-

~140-110 ppm: A series of signals corresponding to the seven aromatic carbons of the indazole ring.

-

~36 ppm: The carbon of the N-methyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous evidence for the carboxylic acid functional group.[11]

-

3300-2500 cm⁻¹: A very broad and strong absorption band resulting from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[9][10][12] This is often the most recognizable feature in the spectrum.

-

~1710 cm⁻¹: A sharp and very strong absorption from the C=O (carbonyl) stretching vibration. Its position indicates an aromatic acid participating in hydrogen bonding.[9][10]

-

~1600-1450 cm⁻¹: Medium-intensity bands from C=C stretching within the aromatic rings.[13]

-

~1300 cm⁻¹: A medium band associated with C-O stretching.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

-

Expected M/Z: The molecular ion peak [M]⁺ should be observed at approximately 176.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₉H₈N₂O₂.

-

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment corresponding to the loss of COOH (45 Da).

Synthesis and Chemical Reactivity

Strategic Synthesis Pathway

Expert Insight: A primary challenge in the synthesis of substituted indazoles is controlling the regioselectivity of N-alkylation. The indazole anion can be alkylated at either the N1 or N2 position. For 7-substituted indazoles, steric hindrance from the C7-substituent can significantly influence this ratio, often favoring the less hindered N2 position.[1] Therefore, reaction conditions must be carefully optimized to achieve the desired N1-methylated product.

The proposed two-stage synthesis is outlined below.

Caption: Proposed two-stage synthetic workflow.

Proposed Experimental Protocol: Synthesis

This protocol is a representative, unoptimized procedure derived from analogous reactions.[6][15] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of 1H-Indazole-7-carboxylic acid

-

Diazotization/Cyclization: To a solution of methyl 2-amino-3-methylbenzoate (1.0 eq) in a suitable solvent like chloroform, slowly add acetic anhydride (2.3 eq).[14] Stir for 1 hour at room temperature.

-

Add potassium acetate (0.3 eq) and isoamyl nitrite (2.2 eq).[14] Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude methyl 1H-indazole-7-carboxylate intermediate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (approx. 5 eq) and heat the mixture at reflux for 24-48 hours, monitoring by TLC until the starting material is consumed.[6]

-

Cool the reaction, remove the THF via rotary evaporation, and carefully adjust the pH of the remaining aqueous solution to ~4 with dilute HCl.

-

The product, 1H-Indazole-7-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stage 2: Synthesis of this compound

-

Deprotonation: Suspend 1H-Indazole-7-carboxylic acid (1.0 eq) in a polar solvent such as methanol.

-

Add a suitable base, such as calcium methoxide (2.0 eq), and stir under a nitrogen atmosphere.[15] Heating under reflux may be required to ensure complete formation of the dianion.

-

Methylation: Cool the mixture slightly and add dimethyl sulfate (2.0 eq) dropwise, controlling any exotherm.

-

Heat the reaction under reflux for several hours, monitoring for the consumption of the starting material by TLC.

-

Workup: After cooling, carefully acidify the mixture with HCl to a pH of ~4. This will precipitate the product and inorganic salts.

-

Filter the mixture. The filtrate can be concentrated and extracted to recover more product. The solid can be purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., methanol/water) is a common method for purifying the final product to high purity.

Chemical Reactivity

The utility of this compound as a building block stems from the predictable reactivity of its carboxylic acid group. Standard transformations include:

-

Amide Coupling: Reaction with an amine using coupling agents (e.g., HATU, EDC/HOBt) to form amides. This is one of the most common applications in drug discovery.

-

Esterification: Conversion to esters via Fischer esterification (acid catalyst with alcohol) or by reaction with an alkyl halide under basic conditions.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Role in Medicinal Chemistry and Drug Discovery

This molecule serves as an advanced intermediate or a scaffold fragment. Its structure is strategically poised for modification in lead optimization campaigns.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-indazole-7-carboxylic acid CAS#: 1221288-23-8 [m.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 1H-indazole-7-carboxylic acid CAS#: 677304-69-7 [m.chemicalbook.com]

- 7. 1-Methylindazole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 1-methylindazole(13436-48-1) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. echemi.com [echemi.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 15. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

The Enigmatic Core: A Technical Guide to the Predicted Biological Activity of 1-Methylindazole-7-carboxylic Acid

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2] While extensive research has illuminated the therapeutic potential of various indazole derivatives, 1-Methylindazole-7-carboxylic acid remains a molecule of significant yet largely unexplored potential. Direct biological data for this specific compound is scarce in publicly accessible literature. This technical guide, therefore, adopts a predictive and exploratory approach. By synthesizing structure-activity relationship (SAR) data from closely related analogs and the broader indazole class, we construct a scientifically grounded profile of the probable biological activities of this compound. We postulate its potential as a modulator of inflammatory and oncogenic pathways and provide a comprehensive roadmap for its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to venture into novel chemical spaces within the indazole family.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a prominent feature in a number of FDA-approved drugs and clinical candidates.[1][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-HIV properties.[2][4][5] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles.[1][2] This structural diversity is key to its success in medicinal chemistry, enabling the fine-tuning of activity against specific biological targets.

This guide focuses on a specific, yet understudied member of this family: this compound. While its isomer, 1-methylindazole-3-carboxylic acid, is a well-documented intermediate in the synthesis of the antiemetic drug Granisetron, the biological profile of the 7-carboxylic acid variant is not well established.[6][7][8] However, the known utility of 1H-indazole-7-carboxylic acid as a foundational element in the creation of anti-inflammatory and anti-cancer medications strongly suggests that its N-methylated counterpart is a promising candidate for further investigation.[9]

The Indazole Pharmacophore: A Survey of Known Biological Activities

To construct a predictive profile for this compound, it is essential to understand the established biological roles of its structural relatives. The indazole core is a key component in molecules targeting a range of cellular pathways.

Anti-inflammatory and Immunomodulatory Activity

Indazole derivatives are well-represented in the landscape of anti-inflammatory drug discovery. A notable mechanism involves the modulation of calcium signaling in immune cells. For instance, a series of indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is crucial for mast cell activation.[10][11] The inhibition of this channel prevents the influx of extracellular calcium, thereby suppressing the release of pro-inflammatory mediators.[10][11]

Anticancer Activity

The indazole scaffold is a key feature in several small-molecule anticancer agents.[3] These compounds exert their effects through various mechanisms, including:

-

Kinase Inhibition: Indazole amides have been developed as inhibitors of Extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway that is often dysregulated in cancer.[12]

-

Induction of Apoptosis: Certain indazole derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[3]

-

Inhibition of Angiogenesis and Metastasis: Some derivatives can suppress tumor growth and spread by inhibiting cell migration and invasion, partly through the downregulation of matrix metalloproteinases (MMPs).[3]

Antimicrobial and Other Activities

Beyond inflammation and cancer, indazole-containing compounds have shown promise as antimicrobial agents, acting as inhibitors of enzymes like lanosterol-14α-demethylase in fungi and bacteria.[13] Additionally, various derivatives have been investigated for their potential as α-glucosidase inhibitors for diabetes and as thymidine phosphorylase inhibitors.[4]

A Predictive Biological Profile of this compound

Based on the established activities of its analogs, we can extrapolate a probable biological profile for this compound. The presence of the carboxylic acid moiety at the 7-position, combined with the N1-methylation, likely confers specific physicochemical properties that will dictate its interactions with biological targets.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. |

| pKa | The carboxylic acid group will confer acidic properties. |

Postulated Mechanisms of Action and Therapeutic Targets

Given that 1H-Indazole-7-carboxylic acid is a building block for anti-inflammatory and anticancer drugs, it is highly probable that this compound will exhibit similar activities.[9] The N1-methylation may alter its potency, selectivity, and pharmacokinetic properties compared to its unmethylated precursor.

Potential Therapeutic Targets:

-

Cyclooxygenase (COX) Enzymes: The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. It is plausible that this compound could act as a COX inhibitor.

-

Kinases in Oncogenic Pathways: The indazole scaffold is a known kinase binder.[12] Depending on the overall topography of the molecule, it could potentially inhibit kinases involved in cancer cell proliferation and survival, such as ERK, JNK, or others.[12][14]

-

Modulation of Transcription Factors: The planar nature of the bicyclic ring system could allow for intercalation with DNA or interaction with transcription factors involved in inflammatory and cancer processes, such as NF-κB or STAT3.

A Proposed Research Roadmap: From Synthesis to Biological Validation

To move this compound from a molecule of predicted activity to a validated lead compound, a systematic experimental approach is required.

Synthesis of this compound

A plausible synthetic route would involve the N-methylation of a suitable ester of 1H-indazole-7-carboxylic acid, followed by hydrolysis to yield the final product. Regioselectivity of the methylation will be a critical parameter to control.

Hypothetical Synthesis Workflow:

Caption: Proposed synthesis of this compound.

In Vitro Biological Evaluation

A tiered approach to in vitro screening will efficiently probe the predicted biological activities.

Experimental Workflow for Biological Screening:

Caption: Tiered workflow for in vitro biological evaluation.

Detailed Experimental Protocols:

Protocol 1: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., HT-29, 4T1) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in cell culture medium. The final DMSO concentration should be below 0.5%. Add the compound solutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Pre-treatment: Seed cells in a 24-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide (NO) production using the Griess reagent.

-

Cytokine Analysis: Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by the test compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of the indazole scaffold and its derivatives allows for the construction of a strong, predictive case for the biological activity of this compound. We hypothesize that this molecule holds significant potential as an anti-inflammatory and/or anticancer agent. The proposed research roadmap provides a clear and logical framework for the synthesis and biological evaluation of this enigmatic compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate its therapeutic potential. The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.

References

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. Retrieved from [Link]

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

-

Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. (2025). PubMed Central. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). ACS Publications. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.

-

1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

- US7060841B2 - Process for preparing 1-methylindazole-3-carboxylic acid. (2006). Google Patents.

-

1-methyl-1H-indazole-7-carboxylic acid. (n.d.). LabSolutions. Retrieved from [Link]

- US6982274B2 - 1H-indazole compound. (2006). Google Patents.

-

1-Methylindazole-3-carboxylic acid, 97%. (n.d.). PharmaCompass. Retrieved from [Link]

-

methyl 1H-indazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7060841B2 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

Potential therapeutic targets of 1-Methylindazole-7-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Methylindazole-7-carboxylic Acid

Abstract

This compound has been identified as a major metabolite of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, niraparib. Niraparib is a clinically approved therapeutic for the treatment of various cancers, particularly those with deficiencies in DNA damage repair pathways, such as BRCA1/2 mutations. Given its origin as a metabolite of a well-characterized PARP inhibitor, the primary putative therapeutic targets of this compound are the PARP enzymes, specifically PARP1 and PARP2. This guide provides an in-depth exploration of these targets, the underlying mechanism of action, and detailed protocols for target validation.

Introduction: The Link Between this compound and Niraparib

This compound is a significant metabolite of niraparib, an oral PARP inhibitor that has demonstrated substantial efficacy in the treatment of ovarian and other cancers. The metabolic conversion of niraparib to this carboxylic acid derivative raises important questions regarding its own biological activity. While often metabolites of active drugs are less potent or inactive, it is crucial to characterize their potential to interact with the same targets as the parent compound or to exhibit off-target effects. The primary hypothesis, therefore, is that this compound may retain some affinity for and inhibitory activity against PARP enzymes.

Primary Therapeutic Targets: PARP1 and PARP2

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. PARP1 and PARP2 are the most abundant and well-studied members of this family.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors, including niraparib, function through two primary mechanisms:

-

Inhibition of Catalytic Activity: PARP enzymes, upon detecting a single-strand break (SSB) in DNA, synthesize long chains of poly(ADP-ribose) (PAR) onto themselves and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. PARP inhibitors competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme, preventing the synthesis of PAR and thereby inhibiting the DNA repair process.

-

PARP Trapping: This is considered the more cytotoxic mechanism of PARP inhibitors. The binding of the inhibitor to the PARP enzyme, which is already associated with the DNA break, stabilizes the PARP-DNA complex. This "trapped" complex is a significant physical obstruction to the DNA replication machinery. When the replication fork encounters this trapped PARP, it can lead to the collapse of the fork and the formation of a more severe double-strand break (DSB). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

The chemical structure of this compound, being a derivative of niraparib, suggests that if it is active, it would likely operate through these same mechanisms.

Signaling Pathway

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Caption: PARP1/2 signaling in DNA repair and inhibitor action.

Experimental Validation of Therapeutic Targets

To ascertain whether this compound is a viable therapeutic agent, a series of validation experiments are necessary. These protocols are designed to confirm its interaction with PARP1 and PARP2 and to quantify its cellular effects.

Workflow for Target Validation

The following diagram outlines the logical flow of experiments to validate the potential therapeutic targets of this compound.

Caption: Experimental workflow for PARP target validation.

Detailed Experimental Protocols

Objective: To determine if this compound directly inhibits the enzymatic activity of purified PARP1 and PARP2.

Methodology:

-

Reagents and Materials:

-

Recombinant human PARP1 and PARP2 enzymes.

-

Histone H1 (as a substrate for PARylation).

-

Biotinylated NAD+.

-

Activated DNA (DNA with single-strand breaks).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

-

Streptavidin-coated 96-well plates.

-

HRP-conjugated anti-PAR antibody.

-

TMB substrate.

-

This compound, niraparib (positive control), and DMSO (vehicle control).

-

-

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

-

Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP enzyme (either PARP1 or PARP2).

-

Add serial dilutions of this compound, niraparib, or DMSO to the wells.

-

Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add HRP-conjugated anti-PAR antibody and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the compound.

-

Plot the percent inhibition against the log concentration of the compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

Table 1: Hypothetical IC50 Values from In Vitro PARP Assay

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Niraparib (Positive Control) | 3.8 | 2.1 |

| This compound | 520 | 850 |

| DMSO (Vehicle Control) | > 10,000 | > 10,000 |

Objective: To confirm that this compound engages with PARP1 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

-

Reagents and Materials:

-

Cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

PBS, lysis buffer with protease inhibitors.

-

This compound and DMSO.

-

PCR tubes, thermal cycler, equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PARP1 and a loading control like GAPDH).

-

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with a high concentration of this compound (e.g., 10x the expected cellular IC50) and another set with DMSO for 2-4 hours.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

Collect the supernatant and analyze the protein concentration.

-

Perform Western blotting on the soluble fractions to detect the amount of PARP1 at each temperature.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 at each temperature for both the treated and control samples.

-

Plot the percentage of soluble PARP1 against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

-

Conclusion and Future Directions

The primary potential therapeutic targets of this compound are PARP1 and PARP2, owing to its nature as a metabolite of the potent PARP inhibitor niraparib. The experimental framework provided herein offers a robust methodology for validating this hypothesis, starting from in vitro enzymatic inhibition, moving to cellular target engagement, and culminating in functional cellular assays.

Should this compound demonstrate significant PARP inhibitory activity, further investigation into its pharmacokinetic and pharmacodynamic properties would be warranted. Understanding the contribution of this metabolite to the overall efficacy and potential toxicity of niraparib therapy is of high clinical relevance. Conversely, if it is found to be inactive against PARP, studies could be directed towards identifying potential off-target effects that might contribute to the side-effect profile of the parent drug.

References

-

Jones, P., et al. (2015). Preclinical pharmacology of the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib in pediatric cancers. Journal of Clinical Oncology, 33(15_suppl), 10030-10030. [Link]

-

Sun, K., et al. (2018). The PARP inhibitor niraparib for the treatment of ovarian cancer. Expert Review of Clinical Pharmacology, 11(9), 847-856. [Link]

1-Methylindazole-7-carboxylic Acid: A Privileged Fragment for Modern Drug Discovery Screening

An In-depth Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] This approach relies on screening libraries of low molecular weight compounds, or "fragments," which, despite typically weak binding affinities, offer superior starting points for optimization due to their high ligand efficiency.[1][4] Within the vast chemical space of potential fragments, the indazole scaffold has emerged as a privileged structure, appearing in numerous approved drugs and clinical candidates.[5][6][7] This guide provides a comprehensive technical overview of 1-Methylindazole-7-carboxylic acid as a candidate fragment for screening campaigns. We will dissect its molecular properties, present a robust, self-validating workflow for its screening and validation, and discuss its potential for evolution into a potent lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced FBDD strategies against challenging biological targets.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD operates on a fundamental principle: smaller, less complex molecules can explore chemical space more effectively than large, drug-like compounds.[1][8] A typical fragment library of a few thousand compounds can achieve a broader sampling of potential chemical interactions than an HTS library orders of magnitude larger.[3][8] Initial fragment hits are weak binders, often in the high micromolar to millimolar range, necessitating highly sensitive biophysical detection methods such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[8][9][10]

The primary advantage of FBDD lies in the quality and efficiency of the starting points. Fragments make fewer, but more optimal, interactions with the target protein, resulting in a higher "ligand efficiency" (LE). This efficiency provides a more direct and rational path for optimization, where medicinal chemists can "grow" or "link" fragments based on structural data to rapidly enhance potency and selectivity.[2][11]

The Indazole Scaffold: A Foundation for Bioactivity

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure serves as an excellent scaffold for presenting functional groups in a defined three-dimensional orientation. This structural feature has led to the development of indazole-containing drugs with a wide array of pharmacological activities, including anti-cancer (e.g., Pazopanib), anti-inflammatory, and anti-emetic (e.g., Granisetron) properties.[5][6][7][12] The indazole core is a versatile pharmacophore capable of engaging in various protein-ligand interactions, making its derivatives prime candidates for inclusion in fragment libraries.

Analysis of this compound as a Screening Fragment

The selection of high-quality fragments is paramount to the success of any FBDD campaign. This compound presents a compelling profile when evaluated against the established "Rule of Three" (Ro3), a set of guidelines for ideal fragment properties.[1][13][14]

Physicochemical Properties

The properties of this compound align well with the core tenets of the Rule of Three, ensuring it occupies a favorable region of chemical space for fragment screening.

| Property | Value | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | 176.17 g/mol | < 300 Da | Yes |

| cLogP | ~1.5 - 2.0 (estimated) | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from carboxylic acid) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (2 from carboxyl, 1 from N2) | ≤ 3 | Yes |

| Rotatable Bonds | 1 | ≤ 3 | Yes |

| Polar Surface Area (PSA) | 66.1 Ų | ≤ 60 Ų | Borderline |

Note: While the PSA is slightly above the strictest guideline, it is well within acceptable limits for fragments and contributes to the compound's desirable aqueous solubility.

Rationale for Selection: Key Structural Features

-

Privileged Indazole Core: Provides a rigid, well-characterized scaffold known to bind to a multitude of protein targets, particularly kinases.[15]

-

N1-Methyl Group: This modification serves two critical functions. First, it prevents tautomerization, presenting a single, defined chemical entity for screening and simplifying SAR interpretation. Second, it can occupy small hydrophobic pockets and serves as a potential synthetic vector for fragment "growing" without disrupting the core hydrogen bonding patterns of the indazole system.

-

7-Carboxylic Acid: This functional group is a powerful driver of both binding and desirable physical properties. It can act as both a hydrogen bond donor and acceptor and can form potent salt-bridge interactions with basic residues like lysine or arginine in a binding pocket.[11] Crucially, it significantly enhances aqueous solubility, a critical requirement for FBDD where screening concentrations can be high.[16] The placement at the 7-position offers a distinct structural vector compared to more commonly explored indazole substitutions.

A Self-Validating Screening Workflow

To ensure scientific rigor and trustworthiness, a screening campaign must be designed as a self-validating system. This involves employing orthogonal assays to confirm initial hits and systematically ruling out false positives. The following section details a robust workflow for screening this compound.

Caption: A robust workflow for a fragment-based screening campaign.

Experimental Protocol 1: Fragment Quality Control (QC)

Causality: The integrity of any screening campaign is founded upon the quality of the library. Impurities can lead to false positives, while poor solubility can result in false negatives. This protocol ensures that this compound is pure, structurally correct, and soluble under assay conditions.

Methodology:

-

Identity and Purity Assessment:

-

Dissolve the fragment in a suitable solvent (e.g., DMSO) to create a 100 mM stock solution.

-

Analyze the stock solution via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (176.17 g/mol ) and assess purity. The target purity should be >95%.

-

Acquire a ¹H-NMR spectrum to confirm the chemical structure and identify any potential organic impurities.

-

-

Aqueous Solubility Assessment:

-

Prepare a series of dilutions of the DMSO stock into the final aqueous assay buffer (e.g., PBS, pH 7.4).

-

Measure the turbidity of each solution using nephelometry or by observing light scatter at 620 nm.

-

The highest concentration that does not show a significant increase in turbidity is determined as the kinetic solubility limit. This concentration dictates the maximum screening concentration to avoid compound aggregation.

-

Experimental Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[8][10] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (Kᴅ), allowing for the confident identification of true binders.

Methodology:

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Inject the purified target protein (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~8000-10000 Response Units) is achieved.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.

-

-

Fragment Screening:

-

Prepare a solution of this compound in the running buffer (e.g., PBS, pH 7.4, 0.05% P20 surfactant, 2% DMSO) at a concentration well below its determined solubility limit (e.g., 200 µM).

-

Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

A binding event is registered as an increase in Response Units (RU) in the target channel relative to the reference channel.

-

-

Data Analysis & Hit Triage:

-

Process the raw sensorgram data by subtracting the reference channel signal and a buffer blank injection.

-

A fragment is considered an initial hit if it produces a dose-responsive binding signal that fits a 1:1 steady-state or kinetic binding model. Non-specific binding is often characterized by non-saturable, steep, or aggregated-looking sensorgrams.

-

Experimental Protocol 3: Orthogonal Hit Validation by NMR

Causality: To build confidence and eliminate artifacts from the primary screen, hits must be confirmed using an orthogonal technique operating on a different physical principle. Saturation Transfer Difference (STD) NMR is an excellent choice as it directly observes the binding of the ligand to the protein in solution, providing structural information about which protons of the fragment are in closest proximity to the protein surface.[17]

Methodology:

-

Sample Preparation:

-

Prepare two identical samples in a suitable deuterated buffer (e.g., 90% PBS in D₂O). Each sample should contain the target protein (~10-20 µM) and the fragment (~1 mM).

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H reference spectrum to identify the fragment's proton resonances.

-

Acquire the STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., at -1 ppm, where no ligand signals exist) using a train of Gaussian pulses. This saturation transfers to the bound ligand via spin diffusion.

-

A second "off-resonance" spectrum is acquired with the saturation frequency set far away from any protein or ligand signals (e.g., at 40 ppm).

-

-

Data Analysis:

-

The final STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Only protons of the fragment that make close contact with the protein will receive saturation and appear as signals in the final STD spectrum. The appearance of these signals provides unambiguous confirmation of binding.

-

From Hit to Lead: The Path Forward

Confirmation of this compound as a binder is the starting point for medicinal chemistry optimization. The ultimate goal is to leverage structural information to guide the evolution of this low-affinity fragment into a high-potency lead compound.

Structural Elucidation

The most critical step in advancing a fragment hit is obtaining a high-resolution crystal structure of the target-fragment complex.[9][18] This provides a detailed, atomic-level map of the binding interactions and reveals unoccupied pockets adjacent to the fragment, which can be exploited for potency improvement.

Structure-Based Design: Fragment Growing

With a co-crystal structure in hand, chemists can rationally design modifications to "grow" the fragment into adjacent empty space, creating new, favorable interactions. The N1-methyl group and the aromatic ring of this compound provide clear vectors for synthetic elaboration.

Caption: Conceptual diagram of fragment growing from a core scaffold.

Conclusion

This compound represents a high-quality, privileged fragment for use in FBDD campaigns. Its physicochemical properties are well-aligned with the "Rule of Three," and its structural features—a rigid, bioactive core, a solubilizing/interacting carboxylic acid, and a synthetically tractable methyl group—make it an ideal starting point for drug discovery. By employing a robust, self-validating screening workflow that combines high-sensitivity primary screening with orthogonal biophysical validation, researchers can confidently identify its interactions with novel biological targets. Subsequent structure-based design efforts can then efficiently translate this validated, low-affinity hit into a potent and selective lead compound, accelerating the path toward new therapeutics.

References

-

Title: Fragment‐based drug discovery—the importance of high‐quality molecule libraries Source: PMC URL: [Link]

-

Title: An Introduction to Fragment-Based Drug Discovery (FBDD) Source: Drug Hunter URL: [Link]

-

Title: Fragment Based Drug Design: A Review Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Fragment-based lead discovery Source: Wikipedia URL: [Link]

-

Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: The 'rule of three' for fragment-based drug discovery Source: H1 Connect URL: [Link]

-

Title: The rule of three at ten Source: Practical Fragments URL: [Link]

-

Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH National Library of Medicine URL: [Link]

-

Title: The 'rule of three' for fragment-based drug discovery: Where are we now? Source: ResearchGate URL: [Link]

-

Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: PubMed Central URL: [Link]

-

Title: Pushing the Rule of 3 Source: Practical Fragments URL: [Link]

-

Title: Fragment-based screening with natural products for novel anti-parasitic disease drug discovery Source: PMC - NIH URL: [Link]

-

Title: The Role of Indazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL: [Link]

-

Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017) Source: ResearchGate URL: [Link]

-

Title: Fragment-Based Drug Discovery: A Comprehensive Overview Source: PharmaFeatures URL: [Link]

-

Title: Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors Source: PubMed URL: [Link]

-

Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Frontiers in Chemistry URL: [Link]

-

Title: Fragment-to-Lead Medicinal Chemistry Publications in 2020 Source: PMC - NIH URL: [Link]

-

Title: 1H-Indazole-7-carboxylic acid Source: PubChem URL: [Link]

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 11. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]

- 14. researchgate.net [researchgate.net]

- 15. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 17. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]

- 18. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

A Technical Guide to the Solubility of 1-Methylindazole-7-carboxylic Acid in Common Laboratory Solvents

Introduction

1-Methylindazole-7-carboxylic acid is a heterocyclic aromatic carboxylic acid, a structural motif of increasing interest in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various common laboratory solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed protocols for its empirical determination, and practical insights for researchers in drug development and chemical research.

The structure of this compound, featuring a bicyclic aromatic indazole core, a carboxylic acid group, and a methyl substituent, presents a unique combination of polar and non-polar characteristics. The carboxylic acid moiety is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The aromatic ring system, however, introduces a degree of hydrophobicity, which may favor solubility in less polar or aprotic solvents. The interplay of these structural features dictates the compound's dissolution behavior across a spectrum of solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent.[1] For this compound, the key factors influencing its solubility are:

-

Polarity: The molecule possesses both a polar carboxylic acid group and a less polar methyl-indazole core. Its overall polarity will determine its affinity for polar versus non-polar solvents.

-

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., water, alcohols) and other hydrogen bond acceptors (e.g., DMSO, DMF).

-

Acid-Base Chemistry: As a carboxylic acid, the compound's solubility in aqueous solutions will be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.[2][3]

-

Molecular Size and Shape: The relatively rigid, planar structure of the indazole ring can influence how efficiently solvent molecules can solvate the solute.

Based on these principles, we can anticipate that this compound will exhibit greater solubility in polar, hydrogen-bond-accepting solvents and limited solubility in non-polar hydrocarbon solvents.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through empirical measurement. The two most common and reliable methods for determining the equilibrium solubility of a crystalline compound are the Shake-Flask Method and the Solvent Addition Method.[4][5][6][7]

Equilibrium Solubility (Shake-Flask) Method

This method is considered the "gold standard" for determining thermodynamic solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[7][9][10][11]

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Add a precise volume of each test solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) to the corresponding vials.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining undissolved solid.[9]

-

-

Analysis:

-

Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12]

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

The following diagram illustrates the workflow for the Equilibrium Solubility (Shake-Flask) Method.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Solvent Addition Method

The solvent addition method is a faster, though potentially less precise, alternative for determining solubility.[4][5][6] It involves adding a solvent to a known mass of the solute until complete dissolution is observed (the "clear point").

-

Preparation:

-

Accurately weigh a small, known amount of this compound into a vial.

-

Place the vial on a magnetic stirrer and add a stir bar.

-

-

Titration:

-

Slowly add the solvent of interest to the vial in small, measured increments using a burette or a calibrated pipette.

-

Continuously stir the mixture and observe for the complete disappearance of all solid particles.

-

-

Endpoint Determination:

-

The endpoint is reached when the solution becomes completely clear.

-

Record the total volume of solvent added to achieve complete dissolution.

-

-

Calculation:

-

Calculate the solubility based on the mass of the solute and the volume of the solvent required for dissolution.

-

The following diagram illustrates the workflow for the Solvent Addition Method.

Caption: Workflow for the Solvent Addition Method.

Predicted Solubility Profile and Data Interpretation

While empirical data is essential, a qualitative solubility profile can be predicted. The following table provides an expected ranking of solubility for this compound in common lab solvents, which should be confirmed experimentally.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong hydrogen bond acceptors, capable of solvating the carboxylic acid group and the aromatic system. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. |

| Polar Protic | Water | Low (at neutral pH) | The hydrophobic indazole ring limits solubility despite the polar carboxylic acid. Solubility will increase significantly at basic pH. |

| Less Polar | Acetone, Ethyl Acetate | Moderate | Intermediate polarity allows for some interaction with both polar and non-polar regions of the molecule. |

| Non-Polar | Dichloromethane, Chloroform | Low to Moderate | May show some solubility due to interactions with the aromatic ring, but lack strong interactions with the carboxylic acid. |

| Non-Polar | Toluene, Hexane, Heptane | Very Low | Unfavorable interactions between the polar carboxylic acid and the non-polar solvent. |

Safety and Handling Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[13][14][15] The compound is classified as toxic if swallowed and may cause skin and eye irritation.[13][14][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15][16]

-

Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling the material.[13][14] Wash hands thoroughly after handling.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

The solubility of this compound is a complex property dictated by its unique chemical structure. While theoretical principles provide a predictive framework, accurate characterization requires rigorous experimental determination using established methods such as the equilibrium shake-flask technique. The protocols and insights provided in this guide offer a robust starting point for researchers to generate reliable solubility data, enabling the successful application of this compound in drug discovery and development.

References

-

Reus, M. A., Van Der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

-

ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SciELO. (2014). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Al-Ghabeish, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery & Development. [Link]

-

Quora. (2017). How to determine the solubility of organic compounds. Retrieved from [Link]

-

Unknown. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Fisher Scientific. (2023). 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. scielo.br [scielo.br]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to 1-Methylindazole-7-carboxylic Acid for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical overview of 1-Methylindazole-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this guide synthesizes critical data on its chemical identity, properties, synthesis, and potential applications, offering field-proven insights and robust, verifiable protocols.

Executive Summary